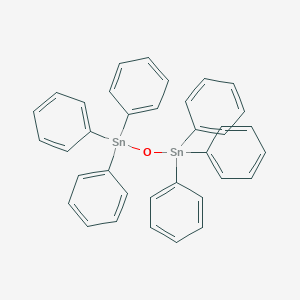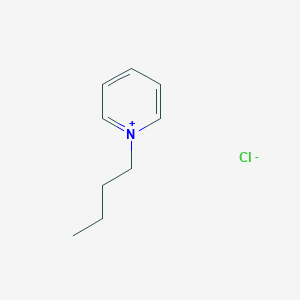
Cloruro de 1-butilpiridinio
Descripción general
Descripción
1-Butylpyridinium Chloride, also known as 1-Butylpyridinium Chloride, is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butylpyridinium Chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butylpyridinium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butylpyridinium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradación de compuestos orgánicos
El cloruro de 1-butilpiridinio se ha utilizado en la degradación de compuestos orgánicos mediante el proceso de electro-Fenton . Se sintetizaron y evaluaron perlas de alcohol polivinílico-alginato, que contienen goethita como hierro, como catalizador electro-Fenton heterogéneo para la mineralización del this compound . El proceso logró una oxidación casi total después de 60 minutos en condiciones óptimas .
Catalizador en el proceso de electro-Fenton
El compuesto se ha utilizado como catalizador en el proceso de electro-Fenton . Se utilizó sepiolita cargada con hierro como adsorbente catalítico para el tratamiento del this compound en un medio acuoso . En condiciones operativas optimizadas, se logró una regeneración completa del adsorbente en 10 horas .
Reprocesamiento de combustible gastado
Los derivados del this compound se utilizan en el reprocesamiento de combustible gastado, particularmente en la extracción de residuos acuosos radiactivos de alto nivel del procesamiento de combustible nuclear .
Materia prima en síntesis orgánica
El this compound es una materia prima importante que se utiliza en la síntesis orgánica
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Butylpyridinium Chloride is an organic compound that is primarily used as a reagent and catalyst in organic synthesis It’s known to participate in various types of reactions, such as electrophilic substitution, oximation, and imidazolization .
Mode of Action
Given its use in organic synthesis, it likely interacts with its targets through mechanisms common to electrophilic substitution, oximation, and imidazolization reactions . These reactions involve the transfer of electrons, the formation of new bonds, and the breaking of old ones, leading to significant changes in the chemical structures of the reactants.
Biochemical Pathways
Given its role in organic synthesis, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactants and conditions of the reaction .
Result of Action
The molecular and cellular effects of 1-Butylpyridinium Chloride’s action would depend on the specific reactions it is involved in. As a reagent and catalyst in organic synthesis, it facilitates the transformation of reactants into products, which could have various molecular and cellular effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 1-Butylpyridinium Chloride can be influenced by various environmental factors. For instance, it is soluble in water and various organic solvents, such as ethanol, ether, and benzene . This solubility can affect its distribution and reactivity in different environments. Additionally, it is a highly corrosive compound and should be handled with care . It is also sensitive to hygroscopic conditions .
Análisis Bioquímico
Biochemical Properties
It is known that the derivatives of 1-Butylpyridinium Chloride are used in spent fuel reprocessing, particularly in the extraction of high-level radioactive aqueous waste from the processing of nuclear fuel
Cellular Effects
It is known that N-butylpyridinium chloride and structurally related ionic liquids have inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . These results suggest that 1-Butylpyridinium Chloride could potentially alter the in vivo pharmacokinetics of such substrates .
Molecular Mechanism
It is known that N-butylpyridinium chloride and structurally related ionic liquids display strong inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . This suggests that 1-Butylpyridinium Chloride may exert its effects at the molecular level through binding interactions with these transporters, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily due to its high chemical and thermal stability
Dosage Effects in Animal Models
It is known that the compound is moderately absorbed, extracted by the kidney, and eliminated in the urine as the parent compound, independent of dose, number, or route of administration .
Metabolic Pathways
It is known that the compound is eliminated exclusively in urine as the parent compound, partially mediated by renal transporters . This suggests that it may interact with enzymes or cofactors involved in renal transport.
Transport and Distribution
1-Butylpyridinium Chloride is likely transported and distributed within cells and tissues via organic cation transporters and multidrug and toxic extrusion transporters
Subcellular Localization
Given its potential interactions with organic cation transporters and multidrug and toxic extrusion transporters, it may be localized to areas of the cell where these transporters are present .
Propiedades
IUPAC Name |
1-butylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOASTYJWUQJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031462 | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-64-7 | |
| Record name | Butylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
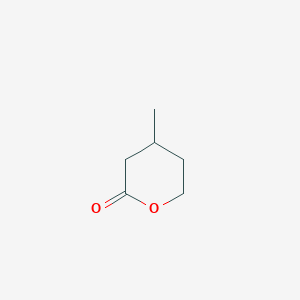

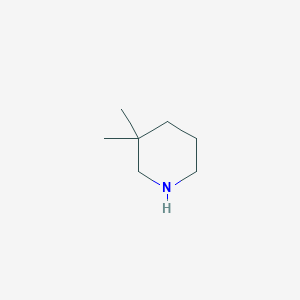
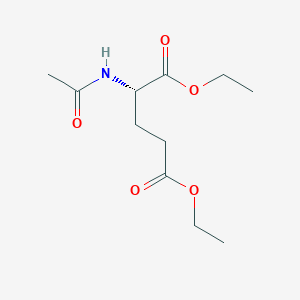
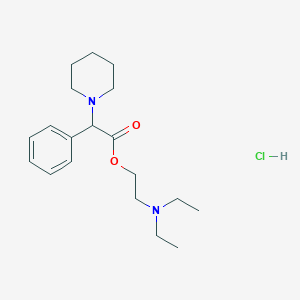


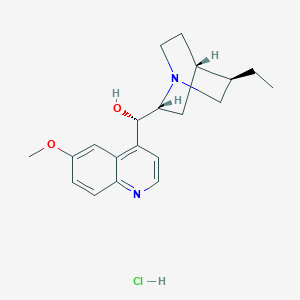
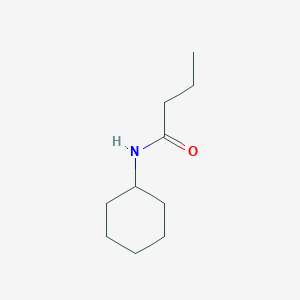

![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
